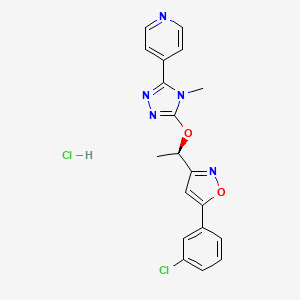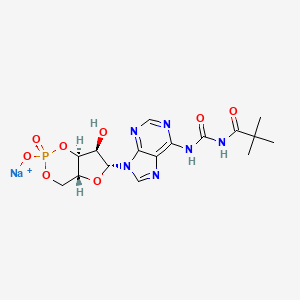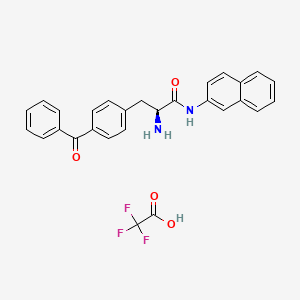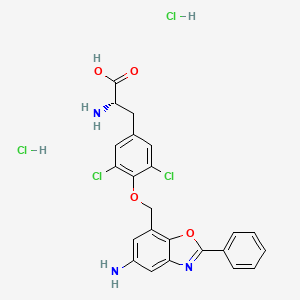
Conjuntos de Ligando-Enlace de Ligasa E3 13
Descripción general
Descripción
VH032-PEG2-N3, también conocido como (S,R,S)-AHPC-PEG2-N3, es un conjugado de ligando-enlace de E3 ligasa sintetizado. Incorpora el ligando von Hippel-Lindau (VHL) basado en (S,R,S)-AHPC y un enlace de polietilenglicol (PEG) de 2 unidades. Este compuesto se utiliza principalmente en la tecnología de quimera de direccionamiento de proteólisis (PROTAC), que es un enfoque novedoso para la degradación de proteínas dirigida .
Aplicaciones Científicas De Investigación
VH032-PEG2-N3 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un reactivo de química de clic para la síntesis de moléculas complejas.
Biología: Se emplea en el estudio de las interacciones proteína-proteína y las vías de degradación de proteínas.
Medicina: Se utiliza en el desarrollo de terapias dirigidas para enfermedades como el cáncer.
Industria: Se aplica en la producción de productos químicos y farmacéuticos de alto valor
Mecanismo De Acción
VH032-PEG2-N3 ejerce sus efectos a través del siguiente mecanismo:
Unión a VHL: El componente de ligando VHL de VH032-PEG2-N3 se une a la E3 ligasa VHL.
Degradación de la proteína diana: El compuesto facilita la ubiquitinación y la posterior degradación proteasómica de las proteínas diana al acercarlas a la E3 ligasa VHL.
Safety and Hazards
Direcciones Futuras
The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
Análisis Bioquímico
Biochemical Properties
The E3 Ligase Ligand-Linker Conjugates 13 plays a significant role in biochemical reactions. It is part of the PROTACs, which are designed to target proteins for ubiquitination and degradation . The E3 Ligase Ligand-Linker Conjugates 13 interacts with the E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system . The nature of these interactions involves the formation of a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation .
Cellular Effects
The E3 Ligase Ligand-Linker Conjugates 13 has profound effects on various types of cells and cellular processes. By targeting specific proteins for degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading a protein that acts as a transcription factor, it can alter the expression of genes regulated by that protein.
Molecular Mechanism
The mechanism of action of E3 Ligase Ligand-Linker Conjugates 13 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process can result in the downregulation of the target protein, altering cellular functions and processes .
Metabolic Pathways
The E3 Ligase Ligand-Linker Conjugates 13 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, a key enzyme in this pathway This could also include any effects on metabolic flux or metabolite levels
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
VH032-PEG2-N3 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación del ligando VHL y el enlace PEG. La síntesis generalmente implica los siguientes pasos:
Formación del ligando VHL: El ligando VHL se sintetiza en base a la estructura (S,R,S)-AHPC.
Unión del enlace PEG: Se une un enlace PEG de 2 unidades al ligando VHL.
Introducción del grupo azida: Se introduce un grupo azida en el compuesto, convirtiéndolo en un reactivo de química de clic.
Métodos de producción industrial
La producción industrial de VH032-PEG2-N3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores automatizados y cribado de alto rendimiento para garantizar la pureza y el rendimiento del compuesto. Las condiciones de reacción se optimizan para lograr una alta eficiencia y reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
VH032-PEG2-N3 experimenta varios tipos de reacciones químicas, que incluyen:
Cicloadición azida-alquino catalizada por cobre (CuAAC): Esta reacción ocurre entre el grupo azida de VH032-PEG2-N3 y moléculas que contienen grupos alquino.
Cicloadición alquino-azida promovida por tensión (SPAAC): Esta reacción ocurre con moléculas que contienen grupos dibenzociclooctino (DBCO) o biciclononino (BCN).
Reactivos y condiciones comunes
CuAAC: Requiere catalizadores de cobre y moléculas que contienen alquinos.
SPAAC: Requiere moléculas que contienen DBCO o BCN.
Principales productos formados
Los principales productos formados a partir de estas reacciones son conjugados de VH032-PEG2-N3 con otras moléculas, que se pueden utilizar en diversas aplicaciones, incluida la tecnología PROTAC .
Comparación Con Compuestos Similares
Compuestos similares
VH032-PEG3-N3: Similar a VH032-PEG2-N3 pero con un enlace PEG de 3 unidades.
VH032: El compuesto padre sin el enlace PEG.
Unicidad
VH032-PEG2-N3 es único debido a su enlace PEG de 2 unidades, que proporciona una flexibilidad y solubilidad óptimas para su uso en la tecnología PROTAC. Esto lo hace más efectivo en facilitar la degradación de proteínas en comparación con sus contrapartes .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSUWMZOAFJCPF-OTNCWRBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)





![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)





![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)
